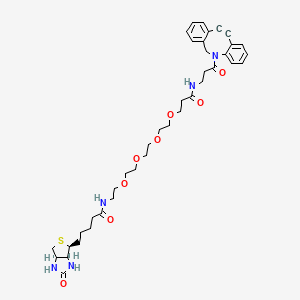

DBCO-PEG4-Biotin

Descripción

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O8S/c45-35(12-6-5-11-34-38-32(28-53-34)42-39(48)43-38)41-18-20-50-22-24-52-26-25-51-23-21-49-19-16-36(46)40-17-15-37(47)44-27-31-9-2-1-7-29(31)13-14-30-8-3-4-10-33(30)44/h1-4,7-10,32,34,38H,5-6,11-12,15-28H2,(H,40,46)(H,41,45)(H2,42,43,48)/t32-,34-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHSQAOQVNHUGL-QRBHCBQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099282 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255942-07-4 | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255942-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-[19-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-15,19-dioxo-3,6,9,12-tetraoxa-16-azanonadec-1-yl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of DBCO-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and applications of DBCO-PEG4-Biotin, a key reagent in modern bioconjugation. We will delve into the core principles of its functionality, present quantitative data on its performance, and provide detailed experimental protocols for its use in protein labeling, live cell imaging, and affinity purification.

Core Mechanism of Action: Copper-Free Click Chemistry

This compound is a trifunctional molecule designed for the specific and efficient biotinylation of biomolecules. Its mechanism of action is centered around the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) , a type of copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the covalent labeling of azide-modified molecules in complex biological environments without the need for cytotoxic copper catalysts.[2][3]

The molecule consists of three key components:

-

Dibenzocyclooctyne (DBCO): A highly strained alkyne that readily reacts with azide groups to form a stable triazole linkage.[4] The inherent ring strain of the DBCO group is the driving force for the reaction, eliminating the need for a metal catalyst.

-

Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit polyethylene glycol linker that enhances the solubility of the entire molecule in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the biotin and the target biomolecule.

-

Biotin: A vitamin with a high affinity for streptavidin and avidin, enabling sensitive detection and efficient purification of the labeled biomolecule.

The overall reaction proceeds as a [3+2] cycloaddition between the DBCO group and an azide-functionalized target molecule, resulting in a stable, covalent triazole linkage.

Quantitative Data

The efficiency of the SPAAC reaction is a critical factor in its application. The table below summarizes key quantitative data related to the reaction kinetics and labeling efficiency of DBCO derivatives.

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) | ~0.1 - 1 M⁻¹s⁻¹ | Reaction with benzyl azide at room temperature | |

| Typical Reaction Time (Protein Labeling) | 1 - 12 hours | Room temperature or 4°C | |

| Typical Molar Excess (Protein Labeling) | 10 to 40-fold | Over protein concentration | |

| Protein Recovery after Purification | >85% | Using Zeba™ Dye and Biotin Removal Spin Columns |

Experimental Protocols

The following are detailed protocols for common applications of this compound.

Protein Labeling and Purification

This protocol describes the labeling of a protein containing an azide group with this compound.

Materials:

-

Azide-modified protein (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

Prepare Protein Solution: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer.

-

Labeling Reaction: Add a 10- to 40-fold molar excess of the this compound stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove unreacted this compound using a desalting column according to the manufacturer's instructions.

-

Quantification (Optional): Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 309 nm (for DBCO).

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Live Cell Labeling and Imaging

This protocol outlines the labeling of azide-modified glycans on the surface of live cells.

Materials:

-

Live cells with metabolically incorporated azide-sugars

-

This compound

-

Cell culture medium or PBS

-

Fluorescently labeled streptavidin

-

Imaging buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide-sugars.

-

Labeling: Prepare a fresh solution of this compound in cell culture medium or PBS at a concentration of 10-100 µM. Incubate the cells with this solution for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with pre-warmed PBS to remove unreacted this compound.

-

Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate in imaging buffer for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unbound streptavidin.

-

Imaging: Image the cells using fluorescence microscopy.

Streptavidin Pull-Down Assay

This protocol describes the enrichment of a biotinylated protein and its interacting partners from a cell lysate.

Materials:

-

Cell lysate containing the biotinylated protein of interest

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration biotin solution)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Wash the streptavidin beads three times with Binding/Wash Buffer according to the manufacturer's protocol.

-

Binding: Add the cell lysate to the washed beads and incubate for 1-3 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads three to five times with cold Binding/Wash Buffer to remove non-specific binders.

-

Elution: Resuspend the beads in Elution Buffer and incubate at 95-100°C for 5-10 minutes to release the bound proteins.

-

Analysis: Collect the supernatant after pelleting the beads. The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

The following diagrams illustrate the core mechanism and experimental workflows involving this compound.

Caption: Core mechanism of SPAAC reaction.

Caption: Protein labeling workflow.

Caption: Live cell imaging workflow.

Caption: Pull-down assay workflow.

References

An In-depth Technical Guide to DBCO-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and applications of DBCO-PEG4-Biotin, a key reagent in bioconjugation and molecular labeling.

Core Properties of this compound

This compound is a versatile biotinylation reagent that contains a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG4) spacer, and a biotin moiety. This structure allows for the attachment of biotin to azide-labeled biomolecules through a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] The PEG4 linker enhances the solubility of the molecule in aqueous solutions and reduces steric hindrance, thereby improving the efficiency of biotin detection.[1]

Quantitative Data Summary

The following table summarizes the key molecular and physical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₃₉H₅₁N₅O₈S | |

| Molecular Weight | 749.9 g/mol | |

| CAS Number | 1255942-07-4 | |

| Purity | >95% (typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO, DMF, DCM, and water | |

| Storage | Recommended storage at -20°C |

Mechanism of Action: Copper-Free Click Chemistry

This compound is primarily utilized in copper-free click chemistry reactions. The DBCO group, a cyclooctyne, reacts specifically and efficiently with azide groups to form a stable triazole linkage. This reaction is termed "strain-promoted" because the inherent ring strain of the DBCO molecule drives the reaction forward without the need for a copper catalyst, which can be toxic to living cells. This biocompatibility makes this compound an ideal reagent for labeling biomolecules in living systems, such as on the surface of cells.

Experimental Protocol: Labeling of Azide-Modified Proteins

This section outlines a general protocol for the biotinylation of a protein that has been metabolically or chemically modified to contain an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography) to remove excess reagent

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. The molar ratio of this compound to the protein should be optimized for each specific application but is typically in the range of 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature may vary depending on the specific protein and desired degree of labeling.

-

Purification: Remove the unreacted this compound from the biotinylated protein using a suitable purification method, such as a desalting column or dialysis.

-

Confirmation of Labeling: The successful biotinylation of the protein can be confirmed by various methods, including Western blotting with a streptavidin-HRP conjugate or by mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound and subsequent detection.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of research and development applications:

-

Cell Surface Labeling: Biotinylation of cell surface glycans or proteins for studying cellular interactions, trafficking, and localization.

-

Protein Labeling and Detection: Attaching biotin to specific proteins for subsequent purification, immobilization, or detection using streptavidin-based assays.

-

Drug Delivery and Targeting: Conjugating biotin to drug delivery systems to facilitate targeted delivery to cells expressing biotin receptors.

-

Immunoassays: Development of sensitive and specific immunoassays by biotinylating antibodies or antigens.

References

Navigating the Stability of DBCO-PEG4-Biotin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DBCO-PEG4-Biotin, a critical reagent in bioconjugation and drug development. Aimed at researchers, scientists, and professionals in the field, this document synthesizes available data to ensure the optimal performance and longevity of this versatile molecule.

This compound is a key player in copper-free click chemistry, enabling the efficient and specific labeling of azide-modified biomolecules. Its structure, featuring a dibenzocyclooctyne (DBCO) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin moiety for detection or purification, makes it an invaluable tool. However, understanding its stability profile is paramount for reliable and reproducible experimental outcomes.

Chemical Structure of this compound

The unique functionalities of this compound are dictated by its chemical structure, which consists of three key components: the reactive DBCO group, a flexible PEG4 linker, and the versatile biotin handle.

Caption: Functional components of this compound.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions for the compound in both solid form and in solution, based on information from various suppliers.[1][2]

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Solid | -20°C | Up to 3 years | Store desiccated and protected from light.[2] |

| Solution in DMSO | -20°C | Up to 1 month | Avoid moisture; use anhydrous DMSO.[1] |

| Solution in DMSO | -80°C | Up to 6-12 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Stability Profile of the DBCO Moiety

The reactivity of this compound is primarily attributed to the strained alkyne of the DBCO group. While this strain facilitates rapid, copper-free click reactions, it also renders the molecule susceptible to degradation under certain conditions. The following tables consolidate available data on the stability of DBCO-containing molecules, which can be considered indicative for this compound.

Temperature Stability

| Molecule Type | Condition | Observed Stability |

| DBCO-modified antibody | 4°C | ~3-5% loss of reactivity over 4 weeks. |

| DBCO-functionalized antibody | -20°C | Can be stored for up to a month. |

| DBCO-modified oligos | 65°C in ammonium hydroxide | Stable for 2 hours. |

pH Stability

| Condition | Observed Effect on DBCO |

| Strongly Acidic (e.g., TFA) | Susceptible to acid-mediated rearrangement and degradation. |

| Neutral to Slightly Basic (pH 6-9) | Generally stable for bioconjugation reactions. |

Chemical Compatibility

| Reagent/Condition | Compatibility with DBCO |

| Reducing Agents (e.g., TCEP, DTT) | TCEP is reported to be incompatible with DBCO. DTT may also pose issues. |

| Sodium Azide | Should be avoided in storage buffers as it will react with the DBCO group. |

| Primary Amines (e.g., Tris, Glycine) | Avoid in buffers when using DBCO-NHS esters for conjugation. |

| Cellular Environment (Phagocytes) | Moderate stability, with 36% degradation observed after 24 hours. |

Potential Degradation Pathways

Understanding the potential degradation pathways of the DBCO moiety is critical for troubleshooting and optimizing experimental conditions. The primary degradation mechanisms are believed to be acid-mediated rearrangement and oxidation or hydrolysis of the strained alkyne.

Caption: Potential degradation pathways of the DBCO moiety.

Experimental Protocol: Assessing the Stability of this compound via HPLC

To quantitatively assess the stability of this compound under specific experimental conditions, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. The following is a general protocol that can be adapted for this purpose.

Caption: Experimental workflow for HPLC-based stability assessment.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of interest (e.g., phosphate-buffered saline at various pH values)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Working Solution Preparation: Dilute the stock solution into the aqueous buffer of choice to a final concentration of 1 mM.

-

Incubation: Incubate the working solution at the desired temperature(s).

-

Time Points: At various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution for analysis.

-

HPLC Analysis: Inject the aliquot onto the C18 column. A typical gradient could be 5-95% mobile phase B over 20 minutes.

-

Detection: Monitor the elution profile at the characteristic absorbance wavelength of the DBCO group, which is approximately 309 nm.

-

Data Analysis: Integrate the peak area corresponding to the intact this compound at each time point. Calculate the percentage of the remaining compound relative to the initial time point (t=0). Plot the percentage of intact this compound against time to determine the degradation kinetics.

Conclusion

While this compound is a robust and highly effective reagent for copper-free click chemistry, its stability is not absolute. By adhering to the recommended storage conditions and being mindful of the potential for degradation under acidic conditions or in the presence of certain reagents, researchers can ensure the reliability and success of their bioconjugation experiments. For critical applications, it is advisable to perform in-house stability studies under the specific experimental conditions to be used.

References

The Core of Bioconjugation: An In-depth Technical Guide to the PEG4 Spacer in DBCO-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation, the precise and stable linking of molecules is fundamental to the development of sophisticated diagnostics and therapeutics, including antibody-drug conjugates (ADCs). The selection of a chemical linker is a critical design parameter that significantly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. Among the plethora of linkers available, those incorporating polyethylene glycol (PEG) spacers have become a cornerstone of modern bioconjugation. This guide provides a detailed technical examination of the discrete PEG4 spacer—a chain of four ethylene glycol units—within the context of the widely utilized DBCO-PEG4-Biotin reagent.

This compound is a biotinylation reagent that enables copper-free click chemistry, a bioorthogonal reaction that avoids the use of cytotoxic copper catalysts, making it ideal for use in living systems.[1] The molecule consists of three key components: a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a biotin moiety for strong and specific binding to streptavidin, and a central PEG4 spacer. This guide will focus on the pivotal role of this PEG4 spacer, elucidating its structure, function, and impact on the overall performance of bioconjugates.

Core Functions of the PEG4 Spacer

The incorporation of a PEG4 spacer into the DBCO-Biotin linker imparts several advantageous properties that are critical for successful bioconjugation and the subsequent application of the labeled biomolecule.[2] These benefits are primarily derived from the physicochemical characteristics of the polyethylene glycol chain.

-

Enhanced Hydrophilicity and Solubility : A primary advantage of the PEG4 spacer is the increased hydrophilicity it confers upon the this compound molecule and the resulting bioconjugate.[2][3] Many potent therapeutic payloads and labeling reagents are hydrophobic, which can lead to aggregation and reduced solubility in aqueous biological environments.[4] The hydrophilic ethylene glycol units of the PEG4 spacer improve the overall water solubility of the conjugate, thereby preventing aggregation and facilitating easier handling and formulation.

-

Reduced Steric Hindrance : The defined and flexible nature of the PEG4 spacer provides critical spatial separation between the DBCO group and the biotin moiety, as well as between the conjugated biomolecule and the detection or purification system (e.g., streptavidin). This separation minimizes steric hindrance, allowing for more efficient and rapid reaction between the DBCO group and its azide-functionalized binding partner. Research has indicated that the inclusion of a PEG spacer can significantly increase the reactivity of conjugated antibodies.

-

Improved Pharmacokinetics : By increasing the hydrophilicity and stability of the bioconjugate, the PEG4 spacer can contribute to a longer circulation half-life and altered biodistribution. This can lead to improved drug exposure at the target site and a better overall therapeutic index in drug delivery applications.

-

Reduced Immunogenicity : The PEG component of the spacer can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask potentially immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesired immune response.

Quantitative Data on this compound and the Influence of PEG Spacer Length

| Property | Value | References |

| Molecular Weight | 749.9 g/mol | |

| Molecular Formula | C39H51N5O8S | |

| Purity | ≥ 95% (HPLC) | |

| Physical State | White to yellow amorphous solid | |

| Solubility | DMSO, DMF, MeOH, DCM, THF, Water | |

| Storage Conditions | -20 °C, dark, desiccated | |

| Spacer Arm Length | 22.8 Å (19 atoms) |

To illustrate the impact of PEG spacer length on the biological properties of a bioconjugate, data from a study by van Dongen et al. on 68Ga-labeled NOTA-conjugated antagonistic analogs of bombesin is presented. While this study does not use DBCO-Biotin, it provides valuable insight into how subtle changes in PEG spacer length can affect receptor binding affinity and biodistribution.

| Conjugate (68Ga-NOTA-PEGn-RM26) | PEG Spacer Length | IC50 (nM) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) |

| n=2 | PEG2 | 3.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |

| n=3 | PEG3 | 3.9 ± 0.3 | 0.6 ± 0.1 | 1.0 ± 0.1 |

| n=4 | PEG4 | 5.4 ± 0.4 | 1.1 ± 0.1 | 1.0 ± 0.1 |

| n=6 | PEG6 | 5.8 ± 0.3 | 1.1 ± 0.2 | 1.0 ± 0.1 |

Data from G.A.M.S. van Dongen, et al., Molecules. 2014.

These data demonstrate that even minor alterations in the length of the short PEG spacer can have a measurable impact on the biological performance of a bioconjugate. It is important to note that the optimal spacer length is highly dependent on the specific biomolecule, payload, and target combination.

Experimental Protocols

The following is a general protocol for the conjugation of an azide-containing biomolecule with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

-

Azide-labeled biomolecule (e.g., protein, antibody, or nucleic acid) in an appropriate buffer (e.g., PBS, pH 7.4).

-

This compound

-

Anhydrous DMSO or DMF

-

Desalting column or dialysis cassette for purification.

Protocol:

-

Preparation of this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM. For example, to prepare a 10 mM solution, add 667 µL of solvent to 5 mg of this compound.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the this compound stock solution to the azide-labeled biomolecule solution. A molar excess of 10-20 fold of the DBCO reagent over the biomolecule is a common starting point, but the optimal ratio should be determined empirically for each specific application.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction can also be performed at 37°C to increase the reaction rate.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

-

Characterization of the Conjugate:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA assay).

-

The degree of biotinylation can be determined using various methods, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Molecular components of this compound.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: General workflow for bioconjugation with this compound.

References

An In-depth Technical Guide to DBCO-PEG4-Biotin for Cell Surface Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG4-Biotin, a key reagent in the field of bioorthogonal chemistry, for the specific application of cell surface labeling. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to facilitate the design and execution of robust and reproducible experiments.

Introduction: The Power of Bioorthogonal Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] This powerful concept has revolutionized the study of biomolecules in their native environments. One of the most prominent bioorthogonal reactions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click chemistry reaction.[3][4]

This compound is a trifunctional molecule at the heart of many SPAAC applications. It consists of:

-

Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne that readily reacts with azides without the need for a cytotoxic copper catalyst.[4]

-

Polyethylene Glycol (PEG4): A short, hydrophilic tetraethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance.

-

Biotin: A vitamin with a high affinity for streptavidin, enabling sensitive detection and purification of labeled biomolecules.

This unique combination of features makes this compound an ideal tool for the specific and efficient labeling of azide-modified biomolecules on the surface of living cells.

The Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of the labeling strategy lies in the SPAAC reaction, a [3+2] cycloaddition between the DBCO group and an azide. The reaction is driven by the significant ring strain of the DBCO moiety, which dramatically lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.

The process typically involves two steps:

-

Metabolic Incorporation of an Azide: Cells are cultured with a precursor molecule containing an azide group. For cell surface labeling, this is often an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), which is metabolized and incorporated into cell surface glycans.

-

Bioorthogonal Ligation: The azide-displaying cells are then treated with this compound. The DBCO group on the reagent selectively "clicks" onto the azide on the cell surface, forming a stable triazole linkage and effectively biotinylating the target glycans.

Quantitative Data for Experimental Design

The efficiency and success of cell surface labeling with this compound depend on several key parameters. The following tables summarize important quantitative data to aid in experimental design.

| Parameter | Value | Notes |

| Molecular Weight | 749.9 g/mol | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | DMSO, DMF, MeOH, DCM, THF |

Table 1: Physicochemical Properties of this compound

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DBCO | ~0.1 - 1.0 | High reactivity due to significant ring strain, ideal for rapid labeling. |

| BCN | ~0.14 | Good reactivity, another common choice for SPAAC. |

| DIFO | ~0.076 | Fluorination enhances reactivity compared to simple cyclooctynes. |

| OCT (simplest cyclooctyne) | ~2.4 x 10⁻³ | Lower reactivity due to less ring strain. |

Table 2: Comparison of Common Cyclooctynes for SPAAC

| Parameter | Recommended Range | Notes |

| Azido Sugar (e.g., Ac4ManNAz) Concentration | 25-50 µM | Optimal concentration should be determined for each cell line to balance labeling efficiency and potential cytotoxicity. |

| This compound Concentration | 10-100 µM | Higher concentrations can lead to faster labeling but may also increase background. |

| Metabolic Labeling Incubation Time | 1-3 days | Allows for sufficient incorporation of the azido sugar into cell surface glycans. |

| SPAAC Reaction Incubation Time | 30-60 minutes | The reaction is typically fast; longer times may not significantly increase signal. |

| Reaction Temperature | Room Temperature or 37°C | SPAAC proceeds efficiently at physiological temperatures. |

Table 3: Recommended Experimental Parameters for Cell Surface Labeling

Experimental Protocols

The following are detailed protocols for the metabolic labeling of cell surface glycans and subsequent detection using this compound. These should be optimized for your specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4ManNAz

This protocol describes the incorporation of an azide-functionalized mannosamine into the sialic acid biosynthesis pathway, resulting in the display of azido-sialic acids on the cell surface.

Materials:

-

Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a culture plate at a density that will allow for logarithmic growth during the incubation period.

-

Prepare Ac4ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO. Store at -20°C.

-

Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the culture medium to a final concentration of 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Incubation: Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2).

-

Cell Harvesting and Washing:

-

Adherent cells: Gently wash the cells twice with pre-warmed PBS. Detach cells using a non-enzymatic cell dissociation solution or gentle scraping.

-

Suspension cells: Collect the cells by centrifugation (300 x g for 5 minutes).

-

-

Wash the cells twice with cold PBS by centrifugation to remove any unincorporated Ac4ManNAz.

Protocol 2: Labeling of Azide-Modified Glycans with this compound

This protocol details the bioorthogonal "click" reaction between the azide-modified cell surface and this compound.

Materials:

-

Azide-modified cells (from Protocol 1)

-

This compound

-

DMSO

-

PBS

-

Bovine Serum Albumin (BSA)

Procedure:

-

Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in PBS containing 1% BSA to a final concentration of 10-100 µM.

-

Cell Preparation: Resuspend the azide-modified cells in the this compound solution at a concentration of 1 x 10^6 cells/mL.

-

Click Reaction: Incubate for 30-60 minutes at room temperature or 37°C with gentle agitation.

-

Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.

The biotinylated cells are now ready for downstream analysis.

Protocol 3: Flow Cytometry Analysis of Biotinylated Cells

This protocol describes the detection and quantification of cell surface biotinylation using a fluorescently labeled streptavidin conjugate.

Materials:

-

Biotinylated cells (from Protocol 2)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)

-

Flow cytometer

Procedure:

-

Cell Staining: Resuspend the biotinylated cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.

-

Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer.

-

Flow Cytometry Analysis: Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer. Analyze the cells on a flow cytometer, detecting the fluorescence signal from the streptavidin conjugate. Include unlabeled cells and cells treated only with the streptavidin conjugate as negative controls.

Protocol 4: Western Blot Analysis of Biotinylated Surface Proteins

This protocol allows for the detection of biotinylated proteins from the cell lysate.

Materials:

-

Biotinylated cells (from Protocol 2)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the biotinylated cells in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with an ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system.

Concluding Remarks

This compound, in conjunction with metabolic azide labeling, provides a robust and highly specific method for the biotinylation of cell surface glycans. Its bioorthogonality, favorable reaction kinetics, and the high affinity of the biotin-streptavidin interaction make it an invaluable tool for researchers in cell biology, immunology, and drug development. By carefully considering the quantitative data and following the detailed protocols provided in this guide, researchers can confidently apply this technology to their specific research questions, enabling novel insights into the roles of cell surface glycoconjugates in health and disease.

References

- 1. Cell surface biotinylation [protocols.io]

- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotinylated Antibodies [bdbiosciences.com]

- 4. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide for Bioorthogonal Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkeyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems without interfering with native biochemical processes.[1] This powerful technique facilitates the formation of a stable triazole linkage between a cyclooctyne and an azide without the need for a cytotoxic copper catalyst, a significant advantage over its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The reaction's driving force is the high ring strain of the cyclooctyne, which dramatically lowers the activation energy of the [3+2] cycloaddition, allowing it to proceed rapidly at physiological temperatures and pH.[1] The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with endogenous biological molecules such as proteins, nucleic acids, and lipids.[1]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile). The choice of cyclooctyne is a critical determinant of the reaction kinetics, with more strained structures exhibiting faster rates. This guide provides a comprehensive overview of the core principles of SPAAC, a quantitative analysis of reaction kinetics, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this versatile bioconjugation tool.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), a critical parameter for designing experiments, especially those involving low concentrations of reactants or time-sensitive processes. The rate is significantly influenced by the structure of the cyclooctyne, the electronic and steric properties of the azide, and the reaction conditions such as solvent, pH, and temperature.

Cyclooctyne Reactivity

The inherent ring strain of the cyclooctyne is the primary driver of the reaction rate. A variety of cyclooctynes have been developed, each with a unique balance of reactivity, stability, and hydrophobicity. The most commonly used cyclooctynes include bicyclo[6.1.0]nonyne (BCN), dibenzocyclooctyne (DBCO), difluorinated cyclooctyne (DIFO), and dibenzoannulated cyclooctyne (DIBO). Generally, DBCO and its derivatives exhibit the fastest reaction kinetics.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| BCN | ~0.06 - 0.1 | Varied |

| DIFO | ~0.08 | Varied |

| DBCO | ~0.6 - 1.0 | Varied |

| DIBO | ~0.3 - 0.7 | Varied |

Note: The reported rate constants are approximate and can vary based on the specific experimental conditions. Data compiled from multiple sources.

Influence of Azide Structure

While the cyclooctyne structure has the most dramatic impact on the reaction rate, the structure of the azide also plays a significant role. Both electronic and steric factors of the azide substituent can modulate the kinetics of the cycloaddition.

Table 2: Influence of Azide Structure on SPAAC Reaction Rates with DBCO

| Azide Type | Substituent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] (with DBCO) | General Observations |

| Alkyl Azides | |||

| Primary | Benzyl Azide | ~0.1 - 1.0 | Highly reactive. |

| Secondary | 1-Azidoethylbenzene | ~0.05 - 0.5 | Moderately reactive, steric hindrance begins to play a role. |

| Tertiary | 2-Azido-2-methylpropane | Very slow to no reaction | Significantly less reactive due to severe steric hindrance. |

| Aryl Azides | |||

| Electron-Neutral | Phenyl Azide | ~0.1 - 0.8 | Reactive, with kinetics influenced by the cyclooctyne partner. |

| Electron-Donating | p-Methoxyphenyl Azide | Generally slower with electron-deficient cyclooctynes. | The effect is dependent on the electronic nature of the cyclooctyne. |

| Electron-Withdrawing | p-Trifluoromethylphenyl Azide | Generally faster with electron-rich cyclooctynes like BCN. | Can exhibit inverse-electron-demand character. |

Note: The data is a synthesis of typical outcomes reported in the literature and is intended for comparative purposes.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of activated cyclooctynes and their application in bioconjugation.

Protocol 1: Synthesis of DBCO-NHS Ester

This protocol outlines a general procedure for the synthesis of the amine-reactive DBCO-NHS ester from DBCO-acid.

Materials:

-

DBCO-Acid

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DBCO-acid (1 equivalent) and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMF or DCM.

-

Activation: Add EDC (1.5 equivalents) to the solution and stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the pure DBCO-NHS ester.

Protocol 2: Conjugation of DBCO-NHS Ester to a Protein

This protocol details the procedure for labeling a protein with a DBCO moiety via its primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-NHS ester stock solution (10 mM in anhydrous DMSO)

-

Quenching buffer (1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or for 2-4 hours on ice with gentle mixing.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-NHS ester and quenching reagents using a spin desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 3: SPAAC Reaction with an Azide-Modified Molecule

This protocol describes the final click reaction between the DBCO-labeled protein and an azide-modified molecule.

Materials:

-

DBCO-labeled protein

-

Azide-modified molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Combine the DBCO-labeled protein with a 2- to 5-fold molar excess of the azide-modified molecule in the reaction buffer.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C. Reaction times may require optimization based on the specific reactants.

-

Purification: Purify the final conjugate to remove the excess azide-modified molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizing SPAAC: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of SPAAC and its application in common experimental workflows.

References

A Technical Guide to DBCO-PEG4-Biotin: Specifications, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the product specifications, purity analysis, and common applications of DBCO-PEG4-Biotin, a key reagent in bioconjugation and chemical biology. This document is intended to serve as a resource for researchers utilizing copper-free click chemistry for the labeling and detection of biomolecules.

Product Specifications

This compound is a versatile biotinylation reagent that enables the covalent labeling of azide-modified biomolecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. The molecule consists of three key components: a dibenzocyclooctyne (DBCO) group for reaction with azides, a hydrophilic polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a biotin moiety for detection or purification via streptavidin or avidin affinity.

Quantitative data from various suppliers have been compiled in the table below to provide a clear comparison of the key product specifications.

| Parameter | Typical Specification |

| Molecular Formula | C₃₉H₅₁N₅O₈S |

| Molecular Weight | ~749.9 g/mol |

| Purity | ≥95% (as determined by HPLC) |

| Appearance | White to off-white or pale yellow solid |

| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, and THF. Limited solubility in aqueous buffers. |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

| CAS Number | 1255942-07-4 |

Experimental Protocols

Quality Control and Purity Determination

Ensuring the purity and structural integrity of this compound is critical for reproducible and reliable experimental outcomes. The following are typical methodologies for the quality control of this reagent.

2.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of this compound. A typical reversed-phase HPLC protocol is outlined below.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 309 nm (for the DBCO chromophore).

-

Sample Preparation: The sample is dissolved in a 1:1 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.

-

Purity Calculation: The purity is determined by the peak area percentage of the main product peak relative to the total peak area.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: The sample is dissolved in the deuterated solvent at a concentration of 5-10 mg/mL.

-

Data Acquisition: Standard ¹H NMR acquisition parameters are used.

-

Expected Chemical Shifts (δ):

-

DBCO Protons: Aromatic protons of the dibenzocyclooctyne group typically appear in the range of 7.0-8.0 ppm.

-

PEG Protons: The characteristic ethylene glycol protons of the PEG4 spacer are expected to be observed as a multiplet around 3.6 ppm.

-

Biotin Protons: Protons associated with the biotin ring structure will appear in various regions of the spectrum, including the ureido protons which can be observed between 6.0 and 7.0 ppm in DMSO-d₆.

-

General Protocol for Biotinylation of Azide-Modified Proteins

This protocol provides a general workflow for labeling an azide-containing protein with this compound.

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

-

Prepare the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).

-

-

Labeling Reaction:

-

Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the protein and its concentration.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted this compound using a desalting column, spin filtration, or dialysis with an appropriate molecular weight cutoff.

-

-

Characterization of the Labeled Protein:

-

The degree of labeling can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for the DBCO group).

-

Successful biotinylation can be confirmed by a Western blot using a streptavidin-HRP conjugate for detection.

-

Application in Signaling Pathway Analysis: O-GlcNAcylation

A powerful application of this compound is in the study of post-translational modifications, such as O-GlcNAcylation. This dynamic glycosylation of nuclear and cytoplasmic proteins plays a crucial role in nutrient sensing and signaling. The workflow below illustrates how this compound can be used to label and identify O-GlcNAc-modified proteins.

In this workflow, cells are first incubated with an azide-modified sugar precursor, such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz). This sugar is metabolized by the cell and incorporated into O-GlcNAc moieties on proteins. The resulting azide-labeled proteins can then be specifically reacted with this compound through copper-free click chemistry. The biotin tag allows for the subsequent enrichment of these proteins using streptavidin-coated beads, followed by identification and characterization through techniques like Western blotting or mass spectrometry. This approach provides a powerful tool for elucidating the roles of O-GlcNAcylation in various signaling pathways.

An In-depth Technical Guide to the Safety and Handling of DBCO-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for DBCO-PEG4-Biotin, a critical reagent in bioconjugation and chemical biology. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound, with the CAS Number 1255942-07-4, is an azadibenzocyclooctyne-biotin derivative. It is a key component in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3][4] The dibenzocyclooctyne (DBCO) group reacts with azide-functionalized molecules to form a stable triazole linkage, while the biotin moiety allows for subsequent detection or purification using streptavidin-based methods. The polyethylene glycol (PEG4) linker enhances the hydrophilicity of the molecule, which helps to reduce aggregation and precipitation during the labeling process.

| Property | Value |

| Molecular Formula | C₃₉H₅₁N₅O₈S |

| Molecular Weight | 749.92 g/mol |

| Appearance | White to grey amorphous solid |

| Purity | ≥95% (HPLC) |

| CAS Number | 1255942-07-4 |

Solubility and Storage

Proper storage and handling of this compound are crucial for maintaining its reactivity.

| Solvent | Maximum Concentration |

| DMSO | 100 mM (74.99 mg/mL) |

| Ethanol | 100 mM (74.99 mg/mL) |

| Water, DMF, DCM, THF, Chloroform | Soluble |

Storage Conditions:

| Condition | Duration | Notes |

| Powder | 3 years at -20°C | Store desiccated and protected from light. |

| In Solvent | 6 months at -80°C; 1 month at -20°C | Use anhydrous solvents. Avoid repeated freeze-thaw cycles. Prepare freshly for in vivo experiments. |

Safety and Handling

While this compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard laboratory safety precautions should always be observed.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use safety glasses or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).

-

Skin Protection: Handle with chemical-resistant gloves (tested according to EN 374). Wash and dry hands thoroughly after handling.

-

Body Protection: Wear a lab coat. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: In case of dust formation or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid direct contact with the skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Ensure adequate ventilation in the handling area.

-

Wash hands thoroughly after handling.

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.

-

For sensitive applications, it is recommended to fill the vial with an inert gas like nitrogen or argon before storing.

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Spill and Disposal:

-

Spill: Sweep up the material, place it in a suitable, closed container for disposal. Avoid creating dust.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not let the product enter drains.

References

The Insider's Guide to DBCO-PEG4-Biotin: A Deep Dive into its Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DBCO-PEG4-Biotin, a cornerstone reagent in the field of bioorthogonal chemistry. We will explore its discovery and development, delve into its mechanism of action, and provide detailed experimental protocols for its application in bioconjugation, cell labeling, and proteomics. This guide is intended to be a valuable resource for researchers and professionals seeking to leverage the power of copper-free click chemistry in their work.

Introduction: The Dawn of Copper-Free Click Chemistry

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, revolutionized chemical biology by providing a set of powerful, reliable, and selective reactions for rapidly synthesizing complex molecules. The initial iteration, copper-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, suffered from a significant drawback for in vivo applications: the cytotoxicity of the copper catalyst. This limitation spurred the development of copper-free alternatives, leading to the emergence of strain-promoted azide-alkyne cycloaddition (SPAAC).

At the heart of SPAAC is the use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a metal catalyst. This bioorthogonal reaction, occurring efficiently under physiological conditions, opened the door for the specific labeling and tracking of biomolecules in living systems. This compound emerged as a key player in this new era, combining the highly reactive DBCO moiety with a biotin tag for detection and purification, all connected by a hydrophilic polyethylene glycol (PEG) spacer.

This compound: Structure and Properties

This compound is a heterobifunctional molecule meticulously designed for bioorthogonal labeling and enrichment. Its structure consists of three key components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is the reactive handle for the copper-free click reaction with azide-modified molecules. The inherent ring strain of the DBCO group drives the reaction forward.

-

Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol linker that imparts hydrophilicity to the molecule. This PEG spacer is crucial for several reasons: it increases the solubility of the reagent and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecule and the biotin tag, thereby improving binding to streptavidin.[][2] The PEG4 moiety has a length of approximately 22.8 Å.[3]

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin. This strong and specific interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.[4]

The combination of these three components makes this compound a versatile and powerful tool for a wide range of applications in biological research and drug development.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₃₉H₅₁N₅O₈S | |

| Molecular Weight | 749.92 g/mol | |

| Purity | ≥95% (typically determined by HPLC) | |

| Appearance | White to yellow amorphous solid | |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF, and Chloroform. Soluble up to 100 mM in DMSO and ethanol. | |

| Storage Conditions | Store at -20°C, protected from light and moisture. | |

| Shelf Life | Typically 12 months or longer when stored properly. | |

| CAS Number | 1255942-07-4 |

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound is rooted in the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of [3+2] cycloaddition between a strained cyclooctyne (DBCO) and an azide.

The key to this copper-free click reaction is the significant ring strain of the DBCO group. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a toxic copper catalyst. The reaction is highly specific and bioorthogonal, meaning that the DBCO and azide groups do not react with other functional groups typically found in biological systems. This exquisite selectivity allows for the precise labeling of azide-modified biomolecules within the complex environment of a living cell.

Experimental Protocols

The following are detailed protocols for common applications of this compound. These should be considered as starting points, and optimization may be necessary for specific experimental systems.

Bioconjugation to Azide-Modified Proteins

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare Reagents:

-

Dissolve the azide-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing. Reaction times can be extended for dilute solutions or to improve labeling efficiency.

-

-

Purification:

-

Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer (e.g., PBS).

-

Follow the manufacturer's instructions for the desalting column.

-

-

Confirmation of Labeling (Optional):

-

The degree of labeling can be assessed by methods such as HABA assay or by mass spectrometry.

-

Cell Surface Labeling of Azide-Modified Glycans

This protocol outlines a two-step procedure for labeling cell surface glycans. First, an azide-modified sugar is metabolically incorporated into the cellular glycans, followed by the reaction with this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azide-modified sugar (e.g., Ac4ManNAz)

-

This compound

-

Anhydrous DMSO

-

PBS with 1% BSA

Procedure:

-

Metabolic Labeling:

-

Culture cells in complete medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 48-72 hours.

-

Harvest the cells and wash them three times with cold PBS.

-

-

Click Reaction:

-

Resuspend the cells in PBS containing 1% BSA at a concentration of 1 x 10⁶ cells/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.

-

Incubate for 30-60 minutes at room temperature with gentle agitation.

-

-

Washing:

-

Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound.

-

-

Downstream Analysis:

-

The biotin-labeled cells are now ready for downstream applications such as flow cytometry (using a fluorescently labeled streptavidin conjugate) or western blotting.

-

Pull-Down Assay for Protein-Protein Interaction Studies

This protocol describes the enrichment of a biotinylated "bait" protein and its interacting partners ("prey") from a cell lysate using streptavidin-coated magnetic beads.

Materials:

-

Cell lysate containing the biotinylated bait protein and potential prey proteins

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (e.g., Lysis buffer with 1% Triton X-100)

-

Wash Buffer 2 (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin magnetic beads.

-

Transfer the desired amount of bead slurry to a new tube.

-

Place the tube on a magnetic rack to capture the beads and discard the supernatant.

-

Wash the beads three times with Wash Buffer 1.

-

-

Protein Enrichment:

-

Add the cell lysate containing the biotinylated bait protein to the washed streptavidin beads.

-

Incubate for 1-4 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the beads.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant.

-

Wash the beads three to five times with Wash Buffer 2 to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove the supernatant.

-

Add Elution Buffer to the beads and heat at 95-100°C for 5-10 minutes to elute the captured proteins.

-

Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, western blotting, or mass spectrometry.

-

Applications in Drug Discovery and Development

The unique properties of this compound make it an invaluable tool in various stages of drug discovery and development.

-

Target Identification and Validation: Pull-down assays coupled with mass spectrometry, using a biotinylated small molecule probe, can identify the protein targets of a drug candidate.

-

Antibody-Drug Conjugates (ADCs): Copper-free click chemistry is increasingly used for the site-specific conjugation of cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs. This compound can be used in the development and characterization of such conjugates.

-

Targeted Drug Delivery: Biotin can serve as a targeting ligand for receptors that are overexpressed on cancer cells. This compound can be used to attach biotin to drug delivery vehicles like nanoparticles or liposomes.

-

Diagnostic Assays: The high-affinity interaction between biotin and streptavidin is the basis for numerous diagnostic assays, such as ELISA and lateral flow assays. This compound can be used to biotinylate antibodies or other detection reagents for use in these formats.

Conclusion

This compound has firmly established itself as a critical reagent in the chemical biologist's toolbox. Its development was a pivotal moment in the evolution of bioorthogonal chemistry, enabling researchers to probe complex biological systems with unprecedented precision and minimal perturbation. The combination of a highly reactive, copper-free click handle, a biocompatible spacer, and a versatile affinity tag has led to its widespread adoption in a multitude of applications, from fundamental research to the frontiers of drug discovery. As our understanding of biological processes continues to deepen, the demand for sophisticated molecular tools like this compound will undoubtedly continue to grow, paving the way for new discoveries and therapeutic innovations.

References

The Lynchpin of Bioconjugation: A Technical Guide to the Role of Biotin in DBCO-PEG4-Biotin Functionality

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the precise and stable linkage of molecules is paramount for the development of sophisticated diagnostics, targeted therapeutics, and advanced research tools. The trifunctional molecule, DBCO-PEG4-Biotin, has emerged as a critical reagent, enabling a powerful and versatile approach to molecular assembly. This technical guide delves into the core functionality of this compound, with a specific focus on the indispensable role of the biotin moiety. We will explore the underlying chemical principles, provide detailed experimental protocols, and present quantitative data to empower researchers in leveraging this technology for their applications.

Deconstructing this compound: A Molecule of Three Parts

The remarkable utility of this compound stems from the distinct and synergistic functions of its three components:

-

Dibenzocyclooctyne (DBCO): The Engine of Ligation. DBCO is a cyclooctyne that is activated by ring strain, making it highly reactive towards azide-functionalized molecules.[1][2] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a cornerstone of "click chemistry".[1][2] Its key advantage is that it proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, rendering it bioorthogonal and ideal for use in living systems.[2] The formation of a stable triazole linkage ensures a robust and permanent conjugation.

-

Polyethylene Glycol (PEG4): The Optimizing Spacer. The PEG4 linker is a short chain of four polyethylene glycol units. This hydrophilic spacer confers several beneficial properties to the molecule and its conjugates. It enhances aqueous solubility, which is particularly advantageous when working with hydrophobic biomolecules. The flexibility and length of the PEG4 chain (approximately 1.4 nm) also reduce steric hindrance between the conjugated partners, preserving their native structure and function. Furthermore, in therapeutic applications, PEG linkers can improve the pharmacokinetic profile of a bioconjugate.

-

Biotin: The High-Affinity Handle. Biotin, also known as Vitamin B7, is a small molecule that forms one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin. This interaction is characterized by an extremely low dissociation constant (Kd), indicating a very stable and specific bond. This high-affinity interaction makes biotin an invaluable tool for a multitude of applications, including purification, detection, and targeted delivery.

The Pivotal Role of Biotin: Beyond a Simple Tag

While the DBCO group facilitates the initial covalent conjugation, the biotin moiety provides the subsequent layer of functionality that is central to the utility of this compound. Its primary role is to act as a highly specific and strong "capture tag" that can be recognized by streptavidin or avidin. This enables a wide array of downstream applications:

-

Affinity Purification: Biotinylated molecules can be efficiently isolated from complex mixtures using streptavidin-coated supports, such as magnetic beads or agarose resin. This is a cornerstone of pull-down assays to identify binding partners and for the purification of labeled proteins, nucleic acids, or other biomolecules.

-

Detection and Imaging: The biotin-streptavidin interaction is widely exploited for signal amplification in detection assays. Streptavidin can be conjugated to fluorescent dyes, enzymes (like horseradish peroxidase), or other reporter molecules. By binding multiple streptavidin conjugates to a single biotinylated target, the signal can be significantly enhanced in techniques such as western blotting, ELISA, flow cytometry, and immunohistochemistry.

-

Targeted Delivery: In drug development, the biotin moiety can be used to target cells that overexpress biotin receptors, which is a characteristic of some cancer cells. This allows for the selective delivery of therapeutic payloads that have been conjugated to the this compound molecule.

-

Immobilization and Surface Functionalization: Biotinylated molecules can be immobilized onto streptavidin-coated surfaces, such as microplates or biosensors. This is a common strategy for creating functionalized surfaces for various binding assays and diagnostic applications.

Quantitative Data for a Technical Audience

The efficiency and robustness of bioconjugation and subsequent applications are underpinned by key quantitative parameters. The following tables summarize critical data related to the functionality of this compound.

| Parameter | Value | Significance | References |

| Biotin-Streptavidin Interaction | |||

| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ - 10⁻¹⁵ M | Represents one of the strongest non-covalent biological interactions, ensuring a highly stable complex. | |

| Association Rate Constant (kon) | 10⁵ - 10⁷ M⁻¹s⁻¹ | Indicates a rapid binding of biotin to streptavidin. | |

| SPAAC Reaction with DBCO | |||

| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 M⁻¹s⁻¹ | Provides a measure of the reaction speed. The rate can be influenced by the specific azide, solvent, and temperature. | |

| Second-Order Rate Constants in different buffers (DBCO-amine with azido-glucopyranoside at 25°C) | |||

| PBS (pH 7) | 0.32–0.85 M⁻¹s⁻¹ | Common buffer, but may not provide the fastest reaction rates. | |

| HEPES (pH 7) | 0.55–1.22 M⁻¹s⁻¹ | Can result in higher rate constants compared to PBS. | |

| Quantification of DBCO Conjugation | |||

| DBCO Molar Extinction Coefficient (ε) at ~309 nm | ~12,000 M⁻¹cm⁻¹ | Allows for the quantification of DBCO incorporation into a biomolecule using UV-Vis spectroscopy. |

Table 1: Key Quantitative Parameters for this compound Functionality.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Antibody Conjugation with this compound (via Azide Labeling)

This protocol describes a two-step process: first, introducing azide groups to an antibody, and second, reacting the azide-modified antibody with this compound.

Materials:

-

Antibody (1-2 mg/mL in PBS, pH 7.4)

-

Azide-PEG-NHS ester (e.g., 10-fold molar excess over the antibody)

-

This compound (1.5 to 3-fold molar excess over the azide-labeled antibody)

-

Anhydrous DMSO

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Desalting columns or dialysis equipment

-

Reaction tubes

Procedure:

Step 1: Antibody Azide Modification

-

Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Add a 10-fold molar excess of the Azide-PEG-NHS ester solution to the antibody solution.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

Remove the unreacted Azide-PEG-NHS ester by dialysis against PBS or by using a desalting column.

Step 2: Click Chemistry Reaction with this compound

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-modified antibody.

-